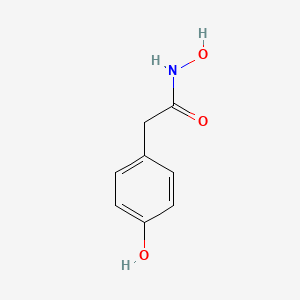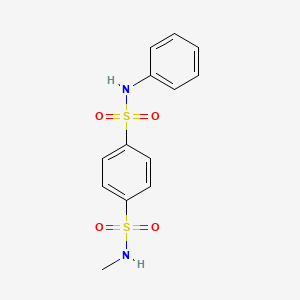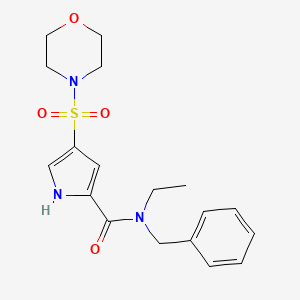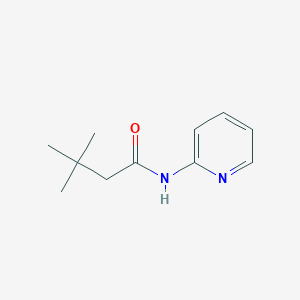
N-hydroxy-2-(4-hydroxyphenyl)acetamide
説明
N-hydroxy-2-(4-hydroxyphenyl)acetamide, also known as NHA, is a compound that has gained significant attention in the field of scientific research. It is a derivative of acetaminophen, which is a widely used over-the-counter pain reliever. NHA has been found to possess a range of properties that make it a promising candidate for various applications.
科学的研究の応用
Natural Synthesis of Antimalarial Drugs:
- N-(2-Hydroxyphenyl)acetamide is an intermediate for the natural synthesis of antimalarial drugs. A study focused on its chemoselective monoacetylation using Novozym 435 as the catalyst, considering different acyl donors. This process is significant for kinetically controlled synthesis in drug manufacturing (Magadum & Yadav, 2018).
Pharmacological Studies of Paracetamol (Acetaminophen):
- Paracetamol, also known as N-(4-Hydroxyphenyl)acetamide, is widely used as an analgesic. Research has been conducted to understand its mechanism of action, given its broad usage in pain management (Toussaint et al., 2010).
Synthesis and Structural Analysis:
- Research includes synthesizing silylated derivatives of N-(2-hydroxyphenyl)acetamide and studying their structures using methods like NMR spectroscopy and X-ray crystal analysis. These derivatives have potential applications in chemical industries (Nikonov et al., 2016).
Anti-Inflammatory and Anti-Arthritic Properties:
- A study on N-(2-hydroxy phenyl) acetamide revealed its anti-arthritic and anti-inflammatory activities. This research is pivotal for developing new therapeutic approaches for inflammatory diseases (Jawed et al., 2010).
Hepatoprotective Effects:
- Investigating the protective effect of certain compounds against N-(4-Hydroxyphenyl) Acetamide-induced hepatotoxicity. This study is important for understanding drug-induced liver damage and potential protective treatments (Alhusain et al., 2022).
Pharmaceutical Compositions:
- Research includes developing new salts and solvates of N-hydroxy-2-(4-hydroxyphenyl)acetamide for use in pharmaceutical compositions, which is crucial for drug development and formulation (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
特性
IUPAC Name |
N-hydroxy-2-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9-12/h1-4,10,12H,5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVWTQQJPWXPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-(4-hydroxyphenyl)acetamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7561496.png)
![5-(2,4-Dichlorophenyl)-3-[2-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7561502.png)


![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)

![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)
![5-(4-fluorophenyl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561538.png)
![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)